molecular formula C18H10BrN3O3S2 B2762617 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 361478-59-3

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2762617
CAS No.: 361478-59-3
M. Wt: 460.32
InChI Key: MDKJFJJKMKHIPV-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-bromophenyl group and a 5-nitrobenzothiophene carboxamide moiety.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O3S2/c19-12-3-1-10(2-4-12)14-9-26-18(20-14)21-17(23)16-8-11-7-13(22(24)25)5-6-15(11)27-16/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJFJJKMKHIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. The benzothiophene moiety is then synthesized and coupled with the thiazole derivative. The final step involves the nitration of the benzothiophene ring to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the thiazole ring could introduce various functional groups .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its antimicrobial properties against various bacterial and fungal species.

    Medicine: As a potential anticancer agent, particularly against breast cancer cell lines.

    Industry: In the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes. As an anticancer agent, it could induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Synthesis: The 3,5-difluorophenyl analog (99.05% purity) suggests that electron-withdrawing fluorine atoms may improve synthetic efficiency compared to the trifluoromethyl/methoxy-substituted compound (42% purity) .

Sulfamoylbenzamide derivatives (e.g., compound in ) exhibit marked biological activity (119.09%), suggesting that sulfonamide groups may outperform carboxamides in certain applications .

Pharmacological and Functional Insights

  • Antibacterial Potential: Nitrothiophene carboxamides () are noted for narrow-spectrum antibacterial activity, likely via inhibition of bacterial enzymes or membrane proteins. The target compound’s nitrobenzothiophene group could enhance membrane permeability compared to simpler nitrothiophenes .
  • Growth Modulation : Compounds with nitrophenyl-thiazole motifs () show significant growth modulation (119–129%), implying that the target’s bromophenyl-thiazole may offer similar or distinct effects depending on substituent electronics .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~473 g/mol) exceeds the pyridinyl-furan analog (MW 316.29 g/mol), which may impact bioavailability under Lipinski’s rule of five .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, backed by various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring , a benzothiophene moiety , and a nitro group , which contribute to its unique chemical characteristics. The IUPAC name is indicative of its structural complexity, with the molecular formula being C18H10BrN3O3S2C_{18}H_{10}BrN_{3}O_{3}S_{2} .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Membranes : Its antimicrobial effects may be due to the disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideThiazole derivativeAntimicrobial, anticancer
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acidImidazole-thiazole hybridCytotoxic against tumor cells

This compound stands out due to its unique combination of functional groups that enhance both its antimicrobial and anticancer activities compared to similar compounds .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of the compound, it was tested against a panel of bacteria and fungi. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, underscoring its potential as an antimicrobial agent .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects on MCF-7 cells. The compound was found to induce apoptosis through caspase activation pathways, with flow cytometry confirming increased early apoptotic cell populations upon treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of the 4-(4-bromophenyl)-1,3-thiazol-2-amine intermediate via cyclization of thiourea derivatives with α-bromo ketones. Subsequent coupling with 5-nitro-1-benzothiophene-2-carboxylic acid can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Optimization : Key parameters include solvent choice (e.g., DMF or THF for solubility), temperature (40–60°C for coupling efficiency), and stoichiometric ratios (1.2:1 molar ratio of carboxylic acid to amine). Monitor purity via TLC and HPLC .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationThiourea, α-bromo-4-bromoacetophenone, EtOH, reflux65–7585–90%
Carboxamide couplingEDC, HOBt, DMF, 50°C60–70≥95%

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Spectroscopic Techniques : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and thiazole/benzothiophene connectivity. Mass spectrometry (HRMS) confirms molecular weight .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Refinement using SHELXL resolves bond angles and torsional strain in the thiazole-benzothiophene junction .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. MCF-7) and incubation time .
  • Structural Tweaking : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano groups) to isolate pharmacophore contributions. Use SAR models to correlate electronic effects with activity .
    • Data Table :
Analog StructureAssay TypeIC50_{50} (μM)Target
5-Nitro derivativeMTT (HeLa)2.3 ± 0.4Topoisomerase II
5-Cyano derivativeMTT (MCF-7)5.1 ± 0.7EGFR kinase

Q. How can computational modeling predict the binding mode of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures of kinases (e.g., PDB: 1M17). Prioritize poses where the nitro group forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) to validate docking results .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in cancer cells?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2). Validate via qPCR .
  • Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining) at 24/48-hour intervals .

Data Contradiction Analysis

Q. How can discrepancies in synthetic yields between solution-phase and solid-phase methodologies be addressed?

  • Methodology :

  • Cause Investigation : Compare purity profiles (HPLC-MS) to identify side products (e.g., dimerization in solution phase). Optimize solid-phase resin loading (Wang resin vs. Rink amide) to improve coupling efficiency .
  • Statistical Design : Use a factorial DOE to test variables (temperature, resin type). ANOVA identifies significant factors (p < 0.05) .

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